Regioisomeric Differentiation: Naphthalene-2-Carboxamide vs. Naphthalene-1-Carboxamide Core
The target compound features a naphthalene-2-carboxamide core, whereas the closest commercially available analogs—CAS 2320724-24-9 and CAS 2097863-15-3—bear a naphthalene-1-carboxamide group [1]. This regioisomeric difference alters the spatial orientation of the carbonyl and NH groups relative to the naphthalene ring system, which can affect target protein binding geometry [2]. Crystallographic and modeling studies on naphthalene carboxamide ligands have established that the 1- vs. 2-substitution pattern influences dihedral angles and hydrogen-bonding vectors, with reported differences in binding affinity of up to 10-fold between regioisomers in certain target systems [2]. No direct head-to-head biological comparison between this specific compound and its 1-carboxamide analogs has been published as of the search date.
| Evidence Dimension | Naphthalene carboxamide attachment position (regioisomerism) |
|---|---|
| Target Compound Data | Naphthalene-2-carboxamide (carbonyl attached at position 2 of naphthalene); XLogP3-AA = 4.3; TPSA = 66.6 Ų [1] |
| Comparator Or Baseline | CAS 2320724-24-9: Naphthalene-1-carboxamide; CAS 2097863-15-3: Naphthalene-1-carboxamide ; quantitative comparative bioactivity data not available |
| Quantified Difference | Structural difference only; no quantitative biological differential data available for these specific compounds |
| Conditions | Structural comparison based on PubChem records and chemical database entries |
Why This Matters
For SAR-driven procurement, selecting the correct naphthalene regioisomer is critical because published medicinal chemistry literature demonstrates that 1- vs. 2-carboxamide substitution can produce divergent target binding profiles, and using the wrong regioisomer may invalidate SAR hypotheses.
- [1] PubChem Compound Database. N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-naphthamide. CID 30943706. Accessed May 2026. View Source
- [2] Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer. Journal article published May 30, 2006. Scilit. Demonstrates structure–activity differences between naphthalene-1- and 2-carboxamide regioisomers. View Source
